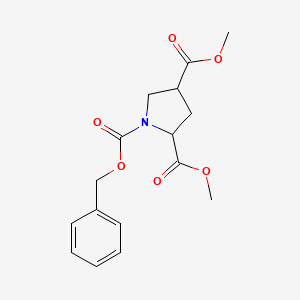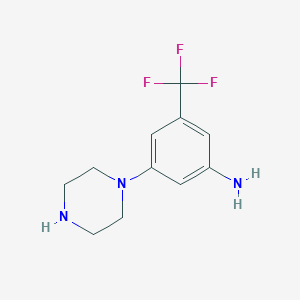
Poly(oxymethylene-co-1,3-dioxepane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
聚(甲醛-共-1,3-二氧杂环庚烷)是一种共聚物,以其优异的机械性能而闻名,包括高拉伸强度和显着的抗冲击性。 该化合物是甲醛和1,3-二氧杂环庚烷共聚的结果,赋予材料独特的特性,使其适用于各种工业应用 .
准备方法
合成路线和反应条件: 聚(甲醛-共-1,3-二氧杂环庚烷)通常通过阳离子开环聚合合成。该过程涉及在酸性条件下聚合 1,3,5-三氧六环和 1,3-二氧杂环庚烷。 反应由阳离子催化剂引发,例如三氟化硼乙醚,这有助于打开环醚及其随后的聚合 .
工业生产方法: 在工业环境中,聚(甲醛-共-1,3-二氧杂环庚烷)的生产涉及使用连续聚合反应器。将单体与催化剂一起送入反应器,并在受控的温度和压力下进行聚合,以确保产品质量的一致性。 然后将所得聚合物挤出、造粒,并根据需要进行进一步加工 .
化学反应分析
反应类型: 聚(甲醛-共-1,3-二氧杂环庚烷)会发生各种化学反应,包括氧化、还原和取代。 这些反应受聚合物链中甲醛和二氧杂环庚烷单元的存在影响 .
常见试剂和条件:
氧化: 聚合物可以在空气中缓慢氧化,特别是在高温下。常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 还原反应不太常见,但可以使用如氢化铝锂等还原剂进行。
形成的主要产物: 从这些反应中形成的主要产物取决于使用的特定条件和试剂。 例如,氧化会导致含羰基化合物的形成,而取代反应会将各种官能团引入聚合物链中 .
科学研究应用
聚(甲醛-共-1,3-二氧杂环庚烷)由于其独特的特性,在科学研究中具有广泛的应用 :
化学: 它用于合成先进材料以及作为制备功能化聚合物的先驱。
生物学: 该聚合物的生物相容性使其适用于生物医学器械和药物递送系统。
医学: 它正在探索在组织工程中的应用以及作为细胞生长的支架。
作用机制
聚(甲醛-共-1,3-二氧杂环庚烷)的作用机制主要与其化学结构有关。该共聚物由重复的甲醛和二氧杂环庚烷单元组成,这些单元提供了刚性和柔性的平衡。 甲醛单元有助于聚合物的高拉伸强度和结晶度,而二氧杂环庚烷单元增强了其加工性和抗冲击性 .
在分子水平上,聚合物的特性受聚合物链与周围环境之间相互作用的影响。 例如,聚合物的亲水性可以通过改变甲醛与二氧杂环庚烷单元的比例来调节,这会影响其表面特性和与其他材料的相互作用 .
相似化合物的比较
聚(甲醛-共-1,3-二氧杂环庚烷)可以与其他类似化合物进行比较,例如聚甲醛和聚(1,3-二氧杂环庚烷) :
聚甲醛: 也称为聚缩醛,这种均聚物仅由甲醛单元组成。它具有高拉伸强度和结晶度,但可加工性较差,在酸性条件下更容易降解。
聚(1,3-二氧杂环庚烷): 这种均聚物仅由二氧杂环庚烷单元组成。它更灵活,更容易加工,但缺乏聚甲醛的高拉伸强度和结晶度。
独特性: 聚(甲醛-共-1,3-二氧杂环庚烷)结合了聚甲醛和聚(1,3-二氧杂环庚烷)的最佳特性,提供了强度、柔韧性和可加工性的独特平衡。 这使其成为各种应用的通用材料 .
属性
CAS 编号 |
104673-60-1 |
|---|---|
分子式 |
C8H16O5 |
分子量 |
192.21 g/mol |
IUPAC 名称 |
1,3-dioxepane;1,3,5-trioxane |
InChI |
InChI=1S/C5H10O2.C3H6O3/c1-2-4-7-5-6-3-1;1-4-2-6-3-5-1/h1-5H2;1-3H2 |
InChI 键 |
AYLMAELYADLOEC-UHFFFAOYSA-N |
规范 SMILES |
C1CCOCOC1.C1OCOCO1 |
相关CAS编号 |
25214-85-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B12105852.png)
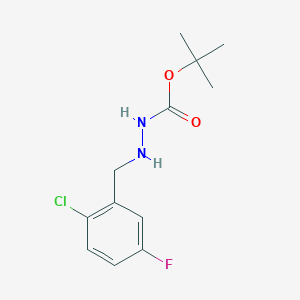
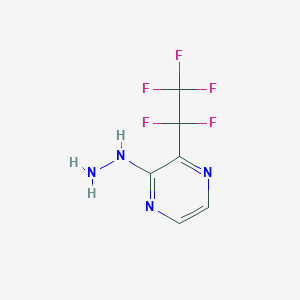
![Methyl (R)-2-((2-chlorobenzyl)amino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B12105861.png)
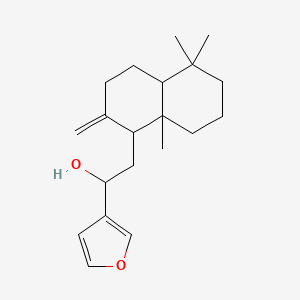
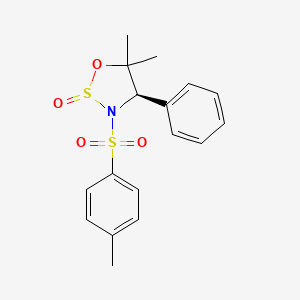
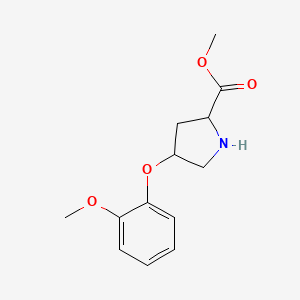
![3-Ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12105881.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B12105885.png)
![17-(2,6-dihydroxy-6-methylheptan-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B12105892.png)
![2-Azido-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-1-ol](/img/structure/B12105893.png)

